![molecular formula C16H23N3O B5302997 1-{1-[(3-methylpyridin-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5302997.png)
1-{1-[(3-methylpyridin-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{1-[(3-methylpyridin-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one, also known as MPMP, is a chemical compound that has been widely studied for its potential therapeutic applications. MPMP belongs to the class of piperidine derivatives and has been found to exhibit various biochemical and physiological effects.
作用機序
The exact mechanism of action of 1-{1-[(3-methylpyridin-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one is not fully understood. However, it has been suggested that 1-{1-[(3-methylpyridin-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one may act as a modulator of the dopamine and serotonin neurotransmitter systems. 1-{1-[(3-methylpyridin-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one has also been found to have an affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and mood regulation.
Biochemical and Physiological Effects
1-{1-[(3-methylpyridin-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one has been found to exhibit various biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects in animal models. 1-{1-[(3-methylpyridin-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one has also been found to have antidepressant effects in animal models of depression. Additionally, 1-{1-[(3-methylpyridin-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 1-{1-[(3-methylpyridin-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one in lab experiments is its potential therapeutic applications. 1-{1-[(3-methylpyridin-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one has been found to exhibit various pharmacological activities, making it a promising candidate for the development of new drugs. However, one limitation of using 1-{1-[(3-methylpyridin-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
将来の方向性
There are several future directions for the study of 1-{1-[(3-methylpyridin-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one. One direction is to further investigate its mechanism of action and its potential therapeutic applications. Another direction is to develop new derivatives of 1-{1-[(3-methylpyridin-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one with improved pharmacological properties. Additionally, the development of new synthesis methods for 1-{1-[(3-methylpyridin-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one may lead to increased availability and reduced cost, making it more accessible for research and development.
合成法
The synthesis of 1-{1-[(3-methylpyridin-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one involves the reaction of 3-methyl-2-bromomethylpyridine with piperidine-4-carboxylic acid, followed by the cyclization of the resulting intermediate with 2-pyrrolidone. The final product is obtained after purification and isolation.
科学的研究の応用
1-{1-[(3-methylpyridin-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one has been studied extensively for its potential therapeutic applications. It has been found to exhibit various pharmacological activities, including analgesic, anti-inflammatory, and antidepressant effects. 1-{1-[(3-methylpyridin-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
1-[1-[(3-methylpyridin-2-yl)methyl]piperidin-4-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-13-4-2-8-17-15(13)12-18-10-6-14(7-11-18)19-9-3-5-16(19)20/h2,4,8,14H,3,5-7,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQUGUVEMQPKDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CN2CCC(CC2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[(3-Methylpyridin-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-benzyl-1-piperazinyl)-6-ethyl-2-methylthieno[2,3-d]pyrimidine hydrochloride](/img/structure/B5302915.png)
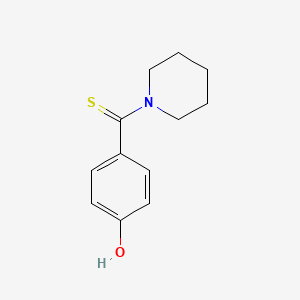
![N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]methionine](/img/structure/B5302925.png)
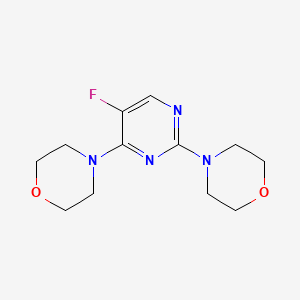
![4-ethyl-5-{1-[(5-isopropylisoxazol-3-yl)carbonyl]piperidin-3-yl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5302942.png)
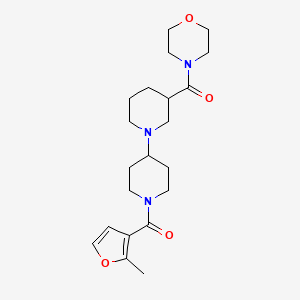
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-ethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5302962.png)
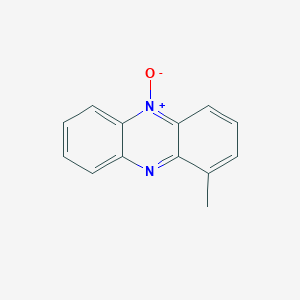
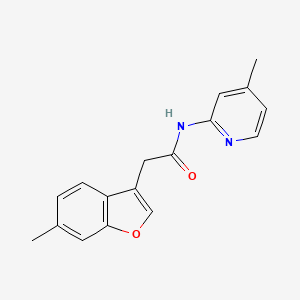
![[1-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]-3-(2-phenoxyethyl)piperidin-3-yl]methanol](/img/structure/B5302999.png)
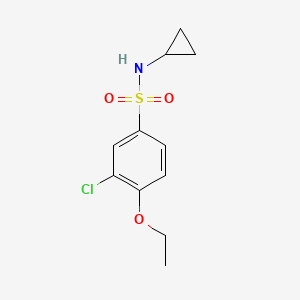
![1-(3-chlorophenyl)-5-[(4-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5303018.png)
![4-[4-(methylsulfonyl)-1,4-diazepan-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5303031.png)
![1-{2-[(dimethylamino)methyl]benzoyl}-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B5303036.png)